molecular formula C10H7ClN2 B14707339 Naphthalene-2-diazonium chloride CAS No. 20893-80-5

Naphthalene-2-diazonium chloride

Cat. No.: B14707339
CAS No.: 20893-80-5
M. Wt: 190.63 g/mol
InChI Key: XCEHRSBXQSBBBM-UHFFFAOYSA-M
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Description

Significance of Aryl Diazonium Salts in Advanced Organic Synthesis

Aryl diazonium salts are highly versatile and reactive compounds that serve as crucial building blocks in advanced organic synthesis. wikipedia.orgnih.gov Their importance stems from the excellent leaving group ability of the dinitrogen (N₂) molecule, which can be displaced by a wide variety of nucleophiles. unacademy.com This reactivity allows for the introduction of a diverse range of functional groups onto an aromatic ring, including halogens (–F, –Cl, –Br, –I), cyano (–CN), hydroxyl (–OH), and others, which are often difficult to introduce via direct substitution methods. wikipedia.orggoogle.com

The reactions involving aryl diazonium salts are numerous and include classical named reactions such as the Sandmeyer, Gattermann, and Balz-Schiemann reactions for the synthesis of aryl halides. wikipedia.org Beyond these, modern organic synthesis has seen a resurgence in the use of diazonium salt chemistry. They are now widely employed in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon and carbon-heteroatom bonds. wikipedia.orgchemguide.co.ukvedantu.com This has significantly expanded the toolbox for chemists to construct complex molecular architectures and modify intricate molecular scaffolds. nih.gov

Furthermore, aryl diazonium salts have proven invaluable in materials science for the functionalization of various surfaces. wikipedia.org They can be used to modify materials ranging from metals and semiconductors to glassy materials and carbon nanostructures, such as nanotubes. wikipedia.orgchempedia.info This is achieved by the generation of aryl radicals from the diazonium salts, which then form stable covalent bonds with the material's surface, creating robust and durable interfaces. chempedia.inforesearchgate.net This capability is crucial for the development of new sensors, composite materials, and biomedical devices. chempedia.info

Historical Trajectory and Foundational Discoveries in Diazonium Chemistry

The field of diazonium chemistry dates back to 1858 with the pioneering work of the German chemist Johann Peter Griess. wikipedia.orgmychemblog.com While working at the University of Marburg, Griess discovered that treating a primary aromatic amine with nitrous acid in a cold acidic solution resulted in the formation of a new class of compounds, which he named diazonium salts. nih.govwikipedia.org This fundamental reaction is now known as diazotization. unacademy.com

Griess's discovery was a significant milestone in organic chemistry, as it opened up a new world of synthetic possibilities. researchgate.net He and his contemporaries quickly began to explore the reactivity of these new compounds, leading to the development of azo coupling reactions, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds like phenols and anilines. wikipedia.orgchemguide.co.uk This reaction became the cornerstone of the synthetic dye industry, leading to the production of a vast array of brightly colored azo dyes. unacademy.commychemblog.com

The structural nature of the diazonium group was a subject of debate for several years after its discovery. nih.gov Initially, Griess proposed a structure where both nitrogen atoms were bonded to the benzene (B151609) ring. nih.gov Later, in 1866, August Kekulé suggested that only one nitrogen atom was directly attached to the aryl ring. nih.gov The currently accepted linear structure, which acknowledges the salt-like, ionic nature of these compounds, was proposed by Christian Wilhelm Blomstrand in 1869. nih.gov X-ray crystallography has since confirmed that the C–N⁺≡N linkage in aryl diazonium salts is essentially linear. wikipedia.org

Structural Elucidation and Electronic Configurations of Aryl Diazonium Cations in Naphthalene (B1677914) Systems

The structure of the naphthalene-2-diazonium cation is defined by the attachment of the diazonium group (–N₂⁺) to the C2 position of the naphthalene ring system. The naphthalene moiety consists of two fused benzene rings. The diazonium group itself has a linear geometry, with the two nitrogen atoms triple-bonded to each other. wikipedia.org

Structural Properties: Based on crystallographic data of similar aryl diazonium salts, such as benzenediazonium (B1195382) tetrafluoroborate (B81430), the N⁺≡N bond distance is approximately 1.083 Å, which is very close to the bond length of the dinitrogen molecule. wikipedia.org The C-N bond connecting the naphthalene ring to the diazonium group is a single bond.

Electronic Configuration: The positive charge in the diazonium cation is delocalized over the two nitrogen atoms, which can be represented by resonance structures. mychemblog.com This delocalization contributes to the stability of aryl diazonium salts compared to their highly unstable alkyl counterparts. nih.gov The naphthalene ring system, with its extended π-electron system, further stabilizes the positive charge through resonance.

Computational studies on the electronic structure of naphthalene show that the chemical bonding is influenced by both intramolecular and intermolecular interactions. researchgate.net In the context of the naphthalene-2-diazonium cation, the strong electron-withdrawing nature of the –N₂⁺ group significantly influences the electron density distribution within the naphthalene ring. This makes the aromatic ring susceptible to nucleophilic attack, although substitution reactions where the N₂ is displaced are far more common. The electrophilic character of the terminal nitrogen atom is central to the important azo coupling reactions. vedantu.com

Data Tables

Table 1: General Properties of Naphthalene-2-diazonium chloride

PropertyValue
Chemical Formula C₁₀H₇ClN₂
IUPAC Name This compound
Molecular Weight 190.63 g/mol
Appearance Typically a crystalline solid
Solubility Soluble in water

Data sourced from PubChem CID 12558470 nih.gov

Table 2: Key Historical Discoveries in Diazonium Chemistry

YearDiscoveryKey Contributor(s)Significance
1858First synthesis of diazonium salts (diazotization reaction). wikipedia.orgmychemblog.comPeter GriessLaid the foundation for diazonium chemistry and the synthetic dye industry. wikipedia.orgmychemblog.com
1866Proposal of a structure with one N atom bonded to the aryl ring. nih.govAugust KekuléAdvanced the understanding of the diazonium group's connectivity. nih.gov
1869Proposal of the accepted ionic and linear structure. nih.govChristian Wilhelm BlomstrandCorrectly described the fundamental structure of diazonium salts. nih.gov
1884Development of the Sandmeyer reaction. vedantu.comTraugott SandmeyerProvided a reliable method for converting aryl amines to aryl halides via diazonium intermediates. vedantu.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20893-80-5

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

naphthalene-2-diazonium;chloride

InChI

InChI=1S/C10H7N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;1H/q+1;/p-1

InChI Key

XCEHRSBXQSBBBM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[N+]#N.[Cl-]

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Naphthalene 2 Diazonium Chloride

Replacement Reactions of the Diazonium Group in Naphthalene-2-diazonium Chloride

The diazonium group of this compound is an excellent leaving group, readily displaced by a variety of nucleophiles. These replacement reactions can proceed through different mechanistic pathways, primarily categorized as homolytic (radical) and heterolytic (ionic) routes. The specific pathway is often influenced by the reagents and reaction conditions.

Homolytic Pathways and Radical Intermediates

Homolytic pathways involve the generation of a naphthalene-2-yl radical as a key intermediate. This is typically initiated by a one-electron transfer to the diazonium ion, leading to the loss of a stable dinitrogen molecule.

Sandmeyer-Type Reactions for C-X Bond Formation (X = Halogen, CN)

The Sandmeyer reaction is a cornerstone for the conversion of aryl diazonium salts into aryl halides and cyanides, proceeding through a radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.orgbyjus.com The reaction is catalyzed by copper(I) salts, such as cuprous chloride (CuCl), cuprous bromide (CuBr), or cuprous cyanide (CuCN). masterorganicchemistry.comnih.gov

The mechanism commences with a single electron transfer from the copper(I) catalyst to the naphthalene-2-diazonium ion. byjus.comyoutube.com This reduction forms a transient naphthalene-2-diazo radical and a copper(II) species. byjus.com The diazo radical rapidly extrudes nitrogen gas (N₂) to generate the highly reactive naphthalene-2-yl radical. wikipedia.orgbyjus.com This radical then reacts with the copper(II) halide or cyanide, which transfers the halide or cyanide group and regenerates the copper(I) catalyst, thus completing the catalytic cycle. wikipedia.orgbyjus.com The formation of biaryl compounds as byproducts provides evidence for the existence of the aryl radical intermediate. wikipedia.org

Recent advancements have explored electrochemical approaches to the Sandmeyer reaction, utilizing electricity as the driving force. pku.edu.cn These methods offer a more sustainable alternative and have been successful in the halogenation of aryl diazonium salts using simple halogen sources. pku.edu.cn

Table 1: Examples of Sandmeyer Reactions with this compound

ReagentProduct
Copper(I) Chloride (CuCl)2-Chloronaphthalene
Copper(I) Bromide (CuBr)2-Bromonaphthalene
Copper(I) Cyanide (CuCN)2-Naphthalenecarbonitrile
Boronation and Stannylation via Radical Mechanisms

The introduction of boron and tin moieties onto the naphthalene (B1677914) ring can also be achieved through radical pathways starting from this compound. These reactions are valuable for creating intermediates for further cross-coupling reactions.

Mechanochemical methods have been developed for the radical boronation of aryl diazonium salts. researchgate.net For instance, ball milling of an aryl diazonium salt with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of sodium chloride can promote the formation of arylboronates. researchgate.net The mechanism is thought to involve the formation of a naphthalene-2-yl radical, which then reacts with the diboron (B99234) reagent. researchgate.net

While specific studies on the stannylation of this compound are less common, the general mechanism for radical stannylation of aryldiazonium salts involves the generation of an aryl radical which then reacts with a tin reagent, such as a distannane or a stannyl (B1234572) radical source.

Reduction to Naphthalene via Hypophosphorous Acid

This compound can be reduced to the parent hydrocarbon, naphthalene, using hypophosphorous acid (H₃PO₂). masterorganicchemistry.comlibretexts.org This reaction provides a method for the reductive removal of an amino group from the naphthalene ring, following its conversion to a diazonium salt. quora.com

The mechanism of this reduction is believed to proceed through a radical chain reaction. libretexts.orgic.ac.uk The reaction is initiated by the formation of the naphthalene-2-yl radical from the diazonium salt. This radical then abstracts a hydrogen atom from hypophosphorous acid, yielding naphthalene and a phosphorus-centered radical. ic.ac.uk The phosphorus radical can then continue the chain by reacting with another diazonium ion.

Heterolytic Pathways and Electrophilic Substitution

In contrast to radical pathways, heterolytic reactions of this compound involve the formation of a naphthalene-2-yl cation or direct attack by a nucleophile on the diazonium ion.

Hydrolysis to 2-Naphthol (B1666908) Derivatives

The hydrolysis of this compound to form 2-naphthol is a classic example of a heterolytic replacement reaction. chemguide.co.uklibretexts.org Simply warming an aqueous solution of this compound leads to the evolution of nitrogen gas and the formation of 2-naphthol. chemguide.co.uklibretexts.org

The mechanism involves the heterolytic cleavage of the C-N bond in the diazonium ion, which would form a highly unstable naphthalene-2-yl cation and nitrogen gas. The cation is then rapidly attacked by a water molecule, a nucleophile present in the solution. chemguide.co.uk Subsequent deprotonation yields the final product, 2-naphthol. quora.com

It is important to note that the stability of the diazonium salt is crucial; these reactions are typically carried out at low temperatures to prevent premature decomposition. libretexts.org The hydroxyl group of 2-naphthol is an activating group, making the resulting phenol (B47542) more susceptible to further electrophilic substitution. stackexchange.com

Table 2: Summary of Mechanistic Pathways

Reaction TypeKey IntermediateReagents/ConditionsProduct
Sandmeyer (Halogenation)Naphthalene-2-yl radicalCuX (X = Cl, Br)2-Halonaphthalene
Sandmeyer (Cyanation)Naphthalene-2-yl radicalCuCN2-Naphthalenecarbonitrile
ReductionNaphthalene-2-yl radicalH₃PO₂Naphthalene
HydrolysisNaphthalene-2-yl cationH₂O, heat2-Naphthol
Halogenation (e.g., Iododediazoniation)

The replacement of the diazonium group in this compound with a halogen atom, a process known as dediazoniation, is a synthetically useful transformation. A prime example is iododediazoniation, which proceeds through a distinct mechanism.

C₁₀H₇N₂⁺Cl⁻ + KI → C₁₀H₇I + N₂ + KCl

This reaction is a straightforward and effective method for introducing an iodine atom onto the naphthalene ring system. libretexts.org

Transition Metal-Catalyzed Transformations

The reactivity of this compound can be significantly expanded through the use of transition metal catalysts. These catalysts enable a range of cross-coupling and C-H bond functionalization reactions, providing powerful tools for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura Analogs)

Naphthalene-2-diazonium salts have proven to be effective coupling partners in palladium-catalyzed cross-coupling reactions, exhibiting higher reactivity than the corresponding aryl halides. beilstein-journals.orgpsu.edu These reactions provide efficient pathways for the formation of carbon-carbon bonds.

Heck Reaction Analogs: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for use with diazonium salts. wikipedia.orgorganic-chemistry.orglibretexts.org The first example of a Heck-type reaction involving an arenediazonium salt was reported in 1977, where zerovalent palladium catalyzed the arylation of various olefins. psu.edu The catalytic cycle generally involves the oxidative addition of the diazonium salt to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The choice of solvent and base is crucial; for instance, NaOAc has been found to be an effective base, while alcoholic solvents can sometimes lead to the reduction of the diazonium salt. psu.edu

Suzuki-Miyaura Analogs: The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, can also be performed using naphthalene-2-diazonium salts as the electrophilic partner. beilstein-journals.orglibretexts.org These reactions offer a direct route to biaryl compounds. For example, the coupling of phenoldiazonium salts with aryl trifluoroborates, catalyzed by palladium, yields 4-hydroxybiaryls in a protecting-group-free synthesis. rsc.org The use of 1-aryltriazenes, which are stable and easily prepared from the corresponding arylamines, as surrogates for arenediazonium salts has also been explored in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org Nickel-catalyzed versions of the Suzuki-Miyaura reaction have also been developed for the cross-coupling of aliphatic alcohol derivatives with aryl boronic acids. nih.gov

Reaction Catalyst Coupling Partners Product Type
Heck AnalogPd(0) complexes (e.g., Pd₂(dba)₃)Naphthalene-2-diazonium salt, AlkeneSubstituted Alkene
Suzuki-Miyaura AnalogPd complexes (e.g., Pd(OAc)₂), Ni complexesNaphthalene-2-diazonium salt, Arylboronic acid/esterBiaryl
C-H Bond Functionalization Strategies

Direct C-H bond functionalization represents an atom-economical approach to the synthesis of complex molecules. researchgate.net Naphthalene-2-diazonium salts can be utilized in such reactions, often in the presence of a transition metal catalyst, to introduce new functional groups directly onto a C-H bond.

One strategy involves the in-situ generation of metal carbenes from diazo compounds, which can then undergo insertion into C-H bonds. researchgate.net Transition metals such as rhodium and copper have been shown to catalyze the decomposition of diazo compounds and the subsequent transfer of the carbene moiety to aromatic substrates like naphthalene. researchgate.net For instance, the reaction of ethyl diazoacetate with naphthalene in the presence of a rhodium catalyst can lead to the formation of cycloheptatriene (B165957) derivatives. researchgate.net Gold catalysts have also been employed for the functionalization of naphthalene with diazo compounds, yielding products derived from either formal C-H insertion or addition to a double bond. researchgate.net

Azo Coupling Reactions with this compound

Azo coupling reactions are a cornerstone of dye chemistry and involve the reaction of a diazonium salt with an activated aromatic compound to form an azo compound, characterized by the -N=N- double bond. numberanalytics.comwikipedia.org

Electrophilic Aromatic Substitution Mechanisms

The mechanism of azo coupling is a classic example of electrophilic aromatic substitution. numberanalytics.com The naphthalene-2-diazonium ion, acting as an electrophile, attacks the electron-rich aromatic ring of the coupling partner. numberanalytics.comwikipedia.org The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity and form the final azo compound. numberanalytics.com The diazonium ion itself is a relatively weak electrophile, so the coupling partner must be a highly activated aromatic compound, such as a phenol or an amine. quora.com

The reaction can be summarized in the following steps:

Formation of the Electrophile: The naphthalene-2-diazonium ion is the active electrophile.

Electrophilic Attack: The diazonium ion attacks the activated aromatic ring of the coupling partner. numberanalytics.com

Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate (sigma complex) is formed. numberanalytics.com

Deprotonation: A base removes a proton from the sigma complex, leading to the re-aromatization of the ring and the formation of the azo product. numberanalytics.com

Regioselectivity in Coupling with Naphthol and Amine Substrates

The position of coupling on the activated aromatic ring is governed by the directing effects of the activating group and the inherent reactivity of the naphthalene ring system.

Coupling with Naphthols:

α-Naphthol (1-Naphthol): When this compound couples with α-naphthol, the substitution typically occurs at the C4 position (para to the hydroxyl group). vedantu.combiotechjournal.in The hydroxyl group is an activating, ortho-, para-directing group. vedantu.com In the naphthalene system, electrophilic substitution is kinetically favored at the position adjacent to the other ring. vedantu.comstackexchange.com Therefore, the para-position is preferred. The product, 4-(naphthalen-2-ylazo)naphthalen-1-ol, can exist in tautomeric forms, including a quinoid structure, which contributes to its stability. stackexchange.com

β-Naphthol (2-Naphthol): In the case of β-naphthol, the coupling occurs at the C1 position (ortho to the hydroxyl group). libretexts.orgstackexchange.comchemguide.co.uk The hydroxyl group activates the ring, and while it is ortho-, para-directing, the position adjacent to the other ring (the α-position) is kinetically favored for electrophilic substitution in naphthalenes. stackexchange.com This leads to the formation of an intense orange-red azo compound. libretexts.orgchemguide.co.uk

Coupling with Amines: Similar to phenols, aromatic amines are potent coupling partners due to the activating nature of the amino group. The pH of the reaction medium is crucial. At acidic pH (below 6), an amino group is a stronger activating substituent than a hydroxyl group. libretexts.org The coupling generally occurs at the para position to the amino group if it is available. organic-chemistry.org If the para position is blocked, coupling will occur at an ortho position. organic-chemistry.org

Coupling Partner Activating Group Position of Coupling Reason for Regioselectivity
α-Naphthol-OHC4 (para)-OH is para-directing; kinetic favorability of substitution at the position adjacent to the other ring. vedantu.comstackexchange.com
β-Naphthol-OHC1 (ortho)-OH is ortho-directing; kinetic favorability of α-position in naphthalene for electrophilic substitution. stackexchange.com
Aromatic Amine-NH₂para (if available)-NH₂ is a strong activating, para-directing group. libretexts.orgorganic-chemistry.org
Steric and Electronic Influences on Coupling Position

The azo coupling reaction is a cornerstone of dye synthesis, involving an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile and an activated aromatic compound, the coupling partner, serves as the nucleophile. wikipedia.org The position of coupling on the nucleophile is dictated by a combination of steric hindrance and the electronic effects of substituents on both reacting species.

For this compound, the diazonium group is the electrophile. When it reacts with activated aromatic compounds like phenols and naphthols, the hydroxyl (-OH) group on the coupling partner acts as a powerful activating group, directing the substitution to the ortho and para positions. vedantu.comquora.com The reaction is typically conducted in alkaline conditions, which deprotonates the phenol to the more strongly activating phenoxide ion. chemguide.co.uklibretexts.org

In the case of coupling with naphthalen-2-ol (beta-naphthol), the reaction proceeds under alkaline conditions to yield an intense orange-red azo compound. chemguide.co.uklibretexts.org The hydroxyl group at the C2 position activates the naphthalene ring system. The coupling occurs preferentially at the C1 position (alpha-position), which is ortho to the -OH group and highly activated.

When the coupling partner is 1-naphthol (alpha-naphthol), the hydroxyl group at C1 directs the substitution. While both the ortho (C2) and para (C4) positions are electronically activated, the coupling kinetically favors the C4 position. vedantu.com This preference is attributed to reduced steric hindrance at the C4 position compared to the C2 position and the general observation that in naphthalene systems, electrophilic substitution is often favored at the position adjacent to the other ring. vedantu.comyoutube.com

The influence of the coupling partner on the reaction site is summarized in the table below.

Coupling PartnerActivating GroupCoupling PositionProductReference
Phenol-OHpara (C4)p-Hydroxyazobenzene derivative quora.com
Naphthalen-2-ol-OHortho (C1)1-(2-Naphthylazo)-2-naphthol chemguide.co.uklibretexts.org
1-Naphthol-OHpara (C4)4-(2-Naphthylazo)-1-naphthol vedantu.combiotechjournal.in
Phenylamine (Aniline)-NH2para (C4)4-Aminoazobenzene derivative chemguide.co.uk

Formation and Tautomerism of Azo-Hydrazone Structures

The products of coupling reactions between this compound and hydroxy-substituted aromatic compounds, particularly naphthols, are not static structures. They exhibit a fascinating phenomenon known as azo-hydrazone tautomerism, where two distinct isomers exist in equilibrium. researchgate.net The azo form contains the characteristic -N=N- double bond, while the hydrazone form features a >C=N-NH- structure. purdue.edu This equilibrium is crucial as the two tautomers possess different colors, stabilities, and chemical properties. researchgate.net

The predominance of one tautomer over the other is influenced by several factors:

Structure of the Dye: The inherent electronic properties of substituents on the aromatic rings play a major role. Electron-withdrawing groups tend to favor the hydrazone form. researchgate.netmdpi.com

Solvent: The polarity and hydrogen-bonding capability of the solvent can shift the equilibrium. The hydrazone tautomer's relative stability often shows a direct relationship with the basicity of the solvent. researchgate.net In many cases, the hydrazone form is the dominant tautomer in acidic and neutral solutions, while the azo form prevails in alkaline media. rsc.org

pH: The pH of the medium can directly influence the protonation state of the molecule, thereby shifting the equilibrium. nju.edu.cnrsc.org

Temperature: Temperature can also affect the position of the tautomeric equilibrium. researchgate.net

This tautomerism is often studied using spectroscopic techniques like UV-vis, IR, Raman, and NMR spectroscopy, as well as X-ray crystallography, which can confirm the dominant form in solution and the solid state. researchgate.netrsc.orgrsc.org For instance, UV-visible spectra can provide clear evidence, as the azo and hydrazone forms have distinct absorption bands. nju.edu.cn In many azo dyes derived from naphthols, the hydrazone form is found to be the more stable tautomer under conventional conditions. nju.edu.cnresearchgate.net

Compound TypeConditionDominant TautomerAnalytical EvidenceReference
Azonaphthol DyesAcidic/Neutral SolutionHydrazoneUV-vis, NMR rsc.orgnju.edu.cn
Azonaphthol DyesAlkaline SolutionAzoUV-vis rsc.org
Azonaphthol DyesSolid StateHydrazoneX-ray Crystallography nju.edu.cn
Azonaphthol DyesCoordination to Metal IonsAzoX-ray Crystallography rsc.org

Other Mechanistic Pathways

Beyond the classical electrophilic substitution of azo coupling, this compound can participate in several other mechanistically distinct reactions.

Diazo-Exchange Reactions and Proposed Intermediates

A notable reaction is the "diazo-exchange," where a diazonium group appears to trade places with an amino group. rsc.org This reaction was observed when this compound was reacted with o-toluidine, yielding o-tolylazo-2-naphthylamine, indicating an exchange had occurred. rsc.org The reaction typically takes place in dilute acidic conditions. rsc.org

Two primary mechanisms have been proposed to explain this transformation.

Triazene (B1217601) Intermediate Mechanism: This pathway postulates the formation of a triazene intermediate by the reaction of the diazonium ion with the amine. This intermediate then decomposes, cleaving to form the new diazonium ion and the new amine. rsc.org

Direct Displacement: An alternative view questions the triazene mechanism, noting the general stability of triazenes under the acidic conditions where the exchange occurs. rsc.org

Experimental studies using isotopically labelled nitrite (B80452) did not show incorporation into the diazonium ion, which argues against a mechanism requiring an equilibrium between the diazonium salt and nitrous acid. rsc.org The evidence points towards a complex interaction where the formation of an intermediate like a triazene is a plausible, though debated, step. rsc.org

Light-Induced Mechanistic Divergence in Catalytic Systems

The reactivity of this compound can be dramatically altered under photochemical conditions, leading to mechanistic pathways distinct from thermal reactions. Visible light-induced photoredox catalysis provides a mild and efficient method for generating aryl radicals from diazonium salts. nih.gov

In this mechanism, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye like eosin (B541160) Y, absorbs visible light and is promoted to an excited state. nih.govnih.gov This excited-state catalyst is a potent reducing agent and can transfer a single electron to the diazonium salt. This reduction causes the rapid cleavage of the C-N bond, releasing a molecule of nitrogen (N₂) and forming a highly reactive aryl radical. nih.gov This photochemical generation of radicals under mild conditions contrasts with many thermal methods that may require harsher conditions or specific metal catalysts like copper (as in the Meerwein arylation). nih.gov

The nature of the aryl intermediate can also diverge based on the electronic properties of the substituents on the diazonium salt. acs.org Photolysis of benzenediazonium (B1195382) salts with electron-donating groups tends to proceed through a singlet excited state, forming a singlet aryl cation. acs.org In contrast, salts with electron-withdrawing substituents can undergo intersystem crossing (ISC) to a triplet state, which then fragments to form a triplet aryl cation. acs.org These different spin-state intermediates (singlet vs. triplet cations) exhibit different chemoselectivity in their subsequent reactions, representing a significant light-induced mechanistic divergence. acs.org

Catalytic SystemLight SourceKey IntermediateMechanismReference
[Ru(bpy)₃]²⁺Visible LightAryl RadicalSingle Electron Transfer (SET) nih.govnih.gov
Eosin YGreen LightAryl RadicalSingle Electron Transfer (SET) nih.gov
Xanthone (Sensitizer)UV LightTriplet Aryl CationTriplet Energy Transfer acs.org
Direct PhotolysisUV LightSinglet/Triplet CationExcited-State Fragmentation acs.org

Electrochemical Reduction Mechanisms and Surface Grafting

The electrochemical reduction of this compound offers a powerful method for modifying conductive and semi-conductive surfaces. researchgate.netnih.gov This process, known as electrografting, creates a robust, covalently bonded organic layer on the substrate. nih.govnih.gov

The mechanism is initiated by the application of a reduction potential to the electrode.

Radical Formation: The diazonium cation accepts an electron from the electrode surface. This results in the homolytic cleavage of the C-N bond, leading to the loss of a stable dinitrogen molecule and the formation of a highly reactive aryl radical. nih.govnih.gov

Surface Grafting: The aryl radical immediately attacks the electrode surface, forming a strong covalent bond. nih.govnih.gov

A key feature of diazonium electrografting is the frequent formation of disordered, multilayered films rather than a simple monolayer. nih.gov This occurs because the initially formed aryl radicals can also attack aryl groups that have already been grafted onto the surface, initiating a radical polymerization process that thickens the film. researchgate.net

Controlling the thickness of the grafted layer is a significant area of research. Several strategies have been developed to limit multilayer growth and achieve monolayer or near-monolayer coverage:

Control of Electrochemical Parameters: Carefully controlling the applied potential, the number of voltammetric cycles, or the total charge passed can limit the extent of the reaction. nih.gov

Concentration Effects: Using very low concentrations of the diazonium salt can lead to more localized grafting and thinner films. nih.gov

Use of Radical Scavengers: Introducing a radical scavenger, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), into the solution can intercept the aryl radicals before they can propagate the multilayer growth, effectively promoting monolayer formation. researchgate.net

This method allows for the creation of stable, functionalized surfaces for applications ranging from biosensors to specialized catalysts. nih.govnih.gov

Spectroscopic Characterization and Structural Analysis of Naphthalene Diazonium Systems

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the key functional groups within the naphthalene-2-diazonium cation.

A salient feature in the vibrational spectra of aryl diazonium salts is the stretching vibration of the nitrogen-nitrogen triple bond (N≡N). acs.org This bond typically exhibits a strong and sharp absorption band in a characteristic region of the infrared spectrum. acs.orgacs.org For aryl diazonium salts in general, this absorption is observed in the range of 4.33 to 4.48 µm. acs.org Specifically for naphthalene-2-diazonium systems, the N≡N stretching frequency is a key diagnostic marker. In a study of various aryl-diazonium derivatives, the N≡N bond stretching vibration was identified in the range of 2285-2305 cm⁻¹. ifremer.fr The position of this band can be influenced by the electronic effects of substituents on the aromatic ring. ifremer.fr

The intensity of the N≡N stretching band in Raman spectroscopy is notably high due to the significant change in polarizability associated with this vibration, often making it the most intense feature in the spectrum. lippertt.ch The frequency of this vibration can experience shifts based on the electronic nature of substituents. For instance, electron-donating groups can lead to a decrease in the N≡N stretching frequency. ifremer.fr

Vibrational Frequencies for Aryl Diazonium Systems
Vibrational ModeTechniqueFrequency Range (cm⁻¹)Reference
N≡N StretchFTIR2232 - 2299 acs.org
N≡N StretchRaman2285 - 2305 ifremer.fr

The vibrational spectra of naphthalene-2-diazonium chloride also display characteristic bands corresponding to the vibrations of the naphthalene (B1677914) ring system. Aromatic ring stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region in the FT-IR spectrum. researchgate.net The C-H in-plane bending and C-N stretching modes are strong indicators of phenyl derivatives originating from aryl diazonium salts and appear in the 1073-1080 cm⁻¹ range. ifremer.fr

The presence and position of substituents on the naphthalene ring can influence the frequencies of these vibrational modes. These shifts can provide valuable information about the electronic distribution within the molecule and the nature of the substituent-ring interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region, corresponding to the seven protons on the naphthalene ring. The chemical shifts of these protons are influenced by the strong electron-withdrawing nature of the diazonium group (-N₂⁺). This generally leads to a downfield shift of the signals for the protons on the same ring as the diazonium group compared to unsubstituted naphthalene. For comparison, the protons of unsubstituted naphthalene appear between δ 7.4 and 7.8 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom directly attached to the diazonium group (C-2) is expected to be significantly deshielded and thus appear at a downfield chemical shift. In benzenediazonium (B1195382) salts, the C1 carbon chemical shifts are found in the range of 102-123 ppm. caltech.edu The other carbon signals of the naphthalene ring will also be affected by the diazonium group, with their chemical shifts providing insight into the electronic distribution across the fused ring system. For reference, the ¹³C NMR signals for unsubstituted naphthalene appear at δ 125.7, 127.8, and 133.5 ppm. chemicalbook.com

Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Naphthalene Derivatives
Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
Naphthalene7.4-7.8125.7, 127.8, 133.5 chemicalbook.com
2,3-Diaminonaphthalene6.8-7.4- chemicalbook.com
2-Naphthalenesulfonyl chloride7.6-8.5- chemicalbook.com

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and to gain a deeper understanding of reaction mechanisms and molecular structures. wikipedia.org In the context of this compound, labeling specific positions with isotopes such as ¹³C or ¹⁵N can provide unambiguous assignments of NMR signals and reveal details about bonding and electronic structure. caltech.eduwikipedia.org

For instance, ¹⁵N labeling of the diazonium group would allow for direct observation of the nitrogen atoms by ¹⁵N NMR spectroscopy. The chemical shifts of the two nitrogen atoms can provide information about the nature of the N-N bond and the charge distribution within the diazonium moiety. caltech.edu Similarly, selective ¹³C labeling of the naphthalene ring can confirm the assignment of carbon signals and can be used to study the delocalization of charge within the aromatic system. nih.gov Such studies are crucial for understanding the reactivity of these compounds in various chemical transformations. researchgate.net

Mass Spectrometry Techniques for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and providing information about the fragmentation patterns of this compound. Due to the inherent instability of diazonium salts, specialized ionization techniques are often employed.

Electrospray ionization (ESI) is a soft ionization method that is well-suited for the analysis of ionic and thermally labile compounds like diazonium salts. In the positive ion mode ESI-MS spectrum of this compound, the most prominent peak would correspond to the naphthalene-2-diazonium cation [C₁₀H₇N₂]⁺. A characteristic fragmentation pathway for aryl diazonium cations is the loss of a neutral nitrogen molecule (N₂), which is a very stable species. scite.ai This would result in the formation of a naphthalenyl cation [C₁₀H₇]⁺. Further fragmentation of the naphthalenyl cation could lead to the loss of acetylene (B1199291) (C₂H₂), a common fragmentation pattern for polycyclic aromatic hydrocarbons. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent ion and its fragments, which allows for the unambiguous confirmation of their elemental composition.

Expected Mass Spectrometry Data for Naphthalene-2-diazonium Cation
IonFormulaExpected m/zFragmentation Pathway
Naphthalene-2-diazonium cation[C₁₀H₇N₂]⁺155.06Parent Ion
Naphthalenyl cation[C₁₀H₇]⁺127.05Loss of N₂
Fragment[C₈H₅]⁺101.04Loss of C₂H₂ from [C₁₀H₇]⁺

Advanced Microscopy and Diffraction for Surface and Film Characterization

The structural and chemical analysis of thin films and surfaces modified with naphthalene diazonium systems is crucial for understanding their properties and potential applications. Advanced microscopy and diffraction techniques provide nanoscale insights into the morphology, molecular arrangement, and chemical composition of these functionalized surfaces.

Atomic Force Microscopy (AFM) for Nanofilm Morphology

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the surface topography of nanofilms at high resolution. In the context of this compound and related aryl diazonium compounds, AFM is instrumental in visualizing the morphology of the grafted layers on various substrates.

When aryl diazonium salts react with a substrate, they form covalently bonded thin films. The morphology of these films can vary significantly depending on the reaction conditions, substrate material, and the specific diazonium salt used. AFM imaging reveals details about the film's uniformity, thickness, and the presence of any aggregates or domains.

For instance, studies on thin films produced by the spontaneous grafting of p-phenylenebis(diazonium) cation have utilized AFM to characterize the resulting surfaces. nih.gov These analyses have shown that the morphology of the deposited films can be controlled, leading to the formation of diazonium-terminated conjugated thin films on a variety of conductive and non-conductive surfaces, including glass, gold, and carbon. nih.gov The AFM topographs of these films provide a direct visualization of the surface coverage and texture, which are critical parameters for their application in sensors and electronic devices. nih.gov

Table 1: AFM-Based Morphological Analysis of Aryl Diazonium Films

SubstrateDiazonium CompoundKey AFM FindingsReference
Glass, Gold, Carbonp-phenylenebis(diazonium)Formation of diazonium-terminated conjugated thin films. Surface morphology characterized for uniformity and coverage. nih.gov

The data from AFM studies is crucial for correlating the surface structure with the functional properties of the modified materials.

X-ray Microdiffraction for Molecular Arrangement in Films

X-ray microdiffraction is a vital technique for probing the molecular arrangement and crystalline structure within thin films. By focusing an X-ray beam to a micrometer-sized spot, it is possible to obtain diffraction patterns from specific locations on a sample, providing information about the packing of molecules and their orientation relative to the substrate.

In the study of nanofilms derived from the electrochemical reduction of aryl diazonium salts, grazing and low incidence angle X-ray microdiffraction have been employed to elucidate the molecular structures within the grafted layers. acs.org This technique can help determine whether the naphthalene moieties in a film of poly-naphthalene, formed from this compound, exhibit any long-range order or preferred orientation.

While detailed X-ray microdiffraction data specifically for this compound films is not widely published, studies on crystalline naphthalene provide a basis for understanding the potential molecular packing. Diffraction techniques have shown that the crystal structure of naphthalene has a unit cell with Ci symmetry, though the molecule itself in the gaseous state has D2h symmetry. nih.gov Solid-state NMR, in conjunction with quantum-chemical calculations, has suggested that the molecular structure of naphthalene can be distorted from its ideal symmetry by intermolecular interactions within a crystal lattice. nih.gov These insights are valuable for interpreting X-ray microdiffraction data from thin films, where molecule-substrate and intermolecular interactions can induce specific molecular arrangements.

Table 2: X-ray Diffraction Data for Naphthalene

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP21/c nih.gov
Unit Cell SymmetryCi nih.gov
Gas Phase Molecular SymmetryD2h nih.gov

The application of X-ray microdiffraction to this compound derived films would be a critical step in understanding the structure-property relationships in these materials.

Photoinduced Force Microscopy for Chemical Imaging

Photoinduced Force Microscopy (PiFM) is a cutting-edge analytical technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared (IR) spectroscopy. youtube.com This method allows for the chemical imaging of a surface at the nanoscale, well beyond the diffraction limit of infrared light. acs.orgnih.gov

PiFM operates by detecting the photoinduced force between a sharp, metal-coated AFM tip and a sample that is illuminated by a tunable IR laser. youtube.comnih.gov When the laser's wavelength matches a vibrational mode of the molecules on the surface, the sample's polarizability increases, leading to a stronger attractive force between the tip and the sample. nih.gov By mapping this force as a function of position, a chemical map of the surface can be generated. youtube.com

This technique has been successfully applied to characterize the chemical composition of nanofilms generated from electrochemically reduced aryl diazonium salts. acs.org For a surface modified with this compound, PiFM could be used to:

Map the distribution of naphthalene groups across the surface with sub-10 nm spatial resolution. acs.org

Identify the chemical composition at the interface between the substrate and the film, as well as within the bulk of the film. acs.org

Distinguish between different chemical states or functional groups present on the surface.

The ability of PiFM to provide direct, localized chemical identification makes it an invaluable tool for the detailed analysis of functionalized surfaces, paving the way for advancements in nanoengineering, electronics, and protective coatings. acs.org

Table 3: Principles of Photoinduced Force Microscopy (PiFM)

AspectDescriptionReference
Technique Merges infrared (IR) spectroscopy with atomic force microscopy (AFM) for nanoscale chemical imaging. youtube.com
Operating Principle A tunable IR laser excites molecular vibrations in the sample, inducing a dipole moment. The interaction of this photoinduced dipole with the AFM tip generates a detectable force. nih.gov
Signal Detection The attractive force between the tip and the sample is measured. The force is enhanced when the IR laser frequency is in resonance with a molecular vibration. youtube.comnih.gov
Resolution Achieves chemical imaging at a sub-10 nm spatial resolution. acs.org
Applications Chemical identification and mapping of molecules on surfaces, analysis of interfaces, and characterization of thin films. acs.org

Computational and Theoretical Studies on Naphthalene Diazonium Chemistry

Quantum Chemical Investigations (DFT) of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of naphthalene (B1677914) diazonium compounds. These quantum chemical methods allow for the detailed exploration of the molecule's electron distribution and how it dictates chemical behavior.

Computational studies are crucial for mapping the energetic landscape of reactions involving naphthalene-2-diazonium chloride. The most significant reaction is its thermal decomposition, or dediazoniation. Theoretical calculations confirm that this process typically proceeds through a heterolytic Sₙ1-type mechanism (also known as a Dₙ + Aₙ mechanism), particularly in acidic aqueous solutions without reducing agents. mdpi.com This pathway involves the rate-determining cleavage of the C-N bond to form a highly reactive 2-naphthyl cation and a molecule of nitrogen gas (N₂). mdpi.comresearchgate.net

DFT calculations allow for the determination of the energies of the reactant, the transition state, and the products. The energy difference between the reactant and the transition state defines the activation energy (Ea), a critical barrier that must be overcome for the reaction to proceed. Computational studies on the formation of aryl azides from diazonium salts, for example, have identified low energy barriers for the transition structures, consistent with the high efficiency of these reactions. rsc.org While specific values for this compound are not widely published, the methodology allows for precise calculation. The high activation enthalpy and positive activation entropy observed in related diazonium salts are characteristic of a dissociative, Sₙ1-like mechanism.

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity of molecules. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the electronic structure is dominated by the interplay between the aromatic naphthalene rings and the strongly electron-withdrawing diazonium group (-N₂⁺).

HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily located on the π-system of the naphthalene rings. researchgate.net The energy of this orbital is related to the molecule's ability to act as a nucleophile. In reactions like azo coupling, electrons from this orbital attack an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly localized on the σ* antibonding orbital of the C₂-N bond. This low-energy unoccupied orbital makes the ipso-carbon (the carbon atom attached to the diazonium group) highly electrophilic and is the key to understanding the molecule's tendency to undergo dediazoniation. The energetic accessibility of this orbital facilitates the cleavage of the C-N bond, initiating decomposition. ucsb.edu

The significant energy gap between the HOMO and LUMO contributes to the relative stability of the diazonium salt at low temperatures, while the nature and location of these orbitals dictate its characteristic reactions.

OrbitalPrimary LocationImplied Reactivity
HOMO π-system of the naphthalene ringsNucleophilic character of the ring system (e.g., in azo coupling)
LUMO σ* orbital of the C-N bondElectrophilic character of the ipso-carbon, susceptibility to C-N bond cleavage (dediazoniation)

The surrounding solvent environment can significantly influence the reaction pathways of this compound. Theoretical models help to elucidate these effects at a molecular level.

For the unimolecular decomposition (dediazoniation), studies on various aryldiazonium ions have shown a surprising insensitivity of the reaction rate to the bulk solvent composition. mdpi.com This phenomenon is explained by the similarity in structure and charge distribution between the parent aryldiazonium ion and the transition state leading to the aryl cation. mdpi.com However, the composition of the products formed is highly dependent on the immediate solvation shell around the reacting center.

In bimolecular reactions, such as azo coupling with phenols or anilines, solvent effects are more pronounced. In these cases, the diazonium ion acts as an electrophile. The reactivity of the nucleophilic partner can be dramatically altered by the solvent. For instance, in diazo-coupling reactions with 2-naphthol (B1666908), polar aprotic solvents lead to much faster reaction rates compared to protic solvents. This is because protic solvents can strongly solvate the anionic nucleophile (the naphtholate ion), stabilizing it and reducing its reactivity. Dipolar aprotic solvents solvate the anion poorly, leaving it more "naked" and reactive toward the diazonium cation.

Molecular Dynamics Simulations of Reaction Intermediates

While DFT provides static pictures of reactants, products, and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of chemical processes. researchgate.net MD simulations are particularly valuable for understanding the role of the solvent and the behavior of short-lived reaction intermediates like the 2-naphthyl cation.

Classical MD simulations have been successfully used to predict the product distributions in the dediazoniation of aryldiazonium salts in binary solvent mixtures. nih.gov These simulations model the movement and interactions of all molecules in the system over time. Studies have demonstrated that the ratio of products formed (e.g., phenol (B47542) vs. alcohol ether in a water/alcohol mixture) is directly proportional to the composition of the solvent molecules in the first solvation shell of the ipso-carbon. nih.gov This indicates that the fate of the highly reactive aryl cation is determined by its immediate molecular environment upon formation.

MD simulations can therefore provide critical insights that bridge the gap between the quantum mechanical nature of bond breaking and the macroscopic observation of product ratios, highlighting the crucial role of the local solvent structure.

Kinetic Modeling of Complex Reaction Networks

Kinetic modeling combines experimental rate data with proposed reaction mechanisms to create a comprehensive mathematical description of a chemical system. For this compound, this is essential for understanding its stability and decomposition under various conditions.

The thermal decomposition of this compound in aqueous solution is experimentally shown to follow a first-order rate law. ju.edu.jo This means the rate of decomposition is directly proportional to the concentration of the diazonium salt.

Rate = k[C₁₀H₇N₂Cl]

The rate constant, k, is highly dependent on temperature. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. ju.edu.jo

The primary decomposition pathway is the Sₙ1 heterolysis discussed earlier. mdpi.com However, other pathways can compete, such as a homolytic pathway that generates a 2-naphthyl radical. This pathway is often promoted by the presence of reducing agents (e.g., Cu⁺ salts in the Sandmeyer reaction) or by photolysis. researchgate.net Kinetic modeling helps to dissect the contribution of each pathway under specific conditions.

Below is a table with illustrative kinetic data for the decomposition of a diazonium salt, demonstrating the temperature dependence of the rate constant.

Temperature (K)Rate Constant, k (s⁻¹)
2931.0 x 10⁻⁵
3034.5 x 10⁻⁵
3131.8 x 10⁻⁴
3236.7 x 10⁻⁴

This data is illustrative and serves to demonstrate the principles of kinetic analysis.

By plotting ln(k) versus 1/T (an Arrhenius plot), a straight line is obtained whose slope is equal to -Ea/R, allowing for the calculation of the activation energy. This quantitative analysis, grounded in computational and experimental data, is fundamental to predicting the stability and reactivity of this compound.

Simulation of Coupling Reaction Kinetics

The azo coupling reaction, a cornerstone of dye chemistry, involves the electrophilic attack of a diazonium cation on an activated aromatic ring. Simulating the kinetics of this reaction provides valuable data on reaction rates, transition states, and the influence of various parameters. While direct kinetic simulation data for this compound is not extensively documented in dedicated public studies, kinetic parameters can be inferred from computational analyses of related systems and substituent effects.

Theoretical models are used to calculate activation energies (ΔE‡), activation free energies (ΔG‡), and activation enthalpies (ΔH‡), which are crucial for determining the rate constants of these reactions. For instance, computational studies on similar aromatic systems demonstrate how electron-donating or electron-withdrawing groups on the coupling partner influence the reaction barrier. The Naphthalene-2-diazonium cation itself possesses a specific electronic structure that dictates its reactivity. The presence of the naphthalene moiety, as opposed to a simple benzene (B151609) ring, alters the electronic distribution and, consequently, the kinetics of the coupling reaction.

Substituent effects on the naphthalene ring system have been computationally studied, revealing that the position of substitution significantly impacts the stability of the diazonium cation and the transition state energy of the coupling reaction. nih.gov These studies help in predicting the most favorable reaction pathways and conditions.

Table 1: Representative Simulated Kinetic Parameters for Aromatic Diazonium Coupling Reactions

Reacting SystemMethodActivation Energy (ΔE‡) (kcal/mol)Rate Determining StepReference
Benzenediazonium (B1195382) + PhenolDFT (B3LYP)12.5Electrophilic AttackTheoretical Study
4-Nitrobenzenediazonium + AnilineDFT (M06-2X)15.2Electrophilic AttackTheoretical Study
Naphthalene-2-diazonium + Naphthol (Hypothetical)DFTEstimated lower than nitro-substituted analogsElectrophilic AttackInferred from nih.gov

Note: The data for Naphthalene-2-diazonium is an estimation based on general principles of diazonium salt reactivity and substituent effects, as specific simulation data was not available in the cited literature.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry is a powerful tool for predicting the spectroscopic properties and conformational preferences of molecules like this compound. Theoretical calculations of vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra can aid in the identification and characterization of this reactive intermediate.

Theoretical vibrational spectra for the naphthalene cation, a close structural analog to the Naphthalene-2-diazonium cation, have been calculated using DFT methods such as B3LYP with extended basis sets (e.g., 6-311++G**). niscpr.res.in These studies provide detailed assignments of vibrational modes, showing excellent agreement with experimental data where available. Such calculations predict a significant shift in the intensities of certain vibrational modes upon ionization, a phenomenon expected to be similar in the diazonium cation. niscpr.res.in

Conformational analysis helps in understanding the three-dimensional structure and stability of the molecule. For the Naphthalene-2-diazonium cation, computational models can determine the preferred orientation of the diazonium group relative to the naphthalene ring system. Molecular orbital calculations have been used to visualize the structure and bonding in the 2-naphthalene diazonium cation. researchgate.net These studies confirm the electronic distribution and help in understanding its reactivity.

Table 2: Predicted Spectroscopic and Conformational Data for the Naphthalene-2-diazonium Cation

ParameterComputational MethodPredicted Value/ObservationReference
Vibrational Frequencies
C-H Stretching ModesDFT (B3LYP/6-311++G) Reduced intensity compared to neutral naphthalene niscpr.res.in
Ring C-C Stretching ModesDFT (B3LYP/6-311++G)Increased intensity compared to neutral naphthalene niscpr.res.in
Electronic Transitions
Principal Absorption BandsTD-DFTPredictions can be made for UV-Vis absorption maximaInferred from general principles
Conformational Data
Dihedral Angle (C1-C2-N-N)Molecular Orbital MethodPlanar or near-planar conformation is expected to be the most stable researchgate.net
Bond OrdersMolecular Orbital MethodCalculations show specific bond orders for C-N and N-N bonds, indicating electronic structure researchgate.net

Applications of Naphthalene 2 Diazonium Chloride in Advanced Materials and Chemical Transformations

Precursor for the Synthesis of Functionalized Naphthalene (B1677914) Derivatives

The diazonium moiety of naphthalene-2-diazonium chloride is an excellent leaving group (as N₂ gas), facilitating numerous substitution reactions that allow for the introduction of a wide range of functional groups onto the naphthalene core. This property makes it a valuable precursor in synthetic chemistry.

Regioselective Introduction of Diverse Functional Groups

This compound is a key substrate for various transformations that proceed with high regioselectivity, yielding 2-substituted naphthalene derivatives. Classical reactions such as the Sandmeyer and Gomberg-Bachmann reactions are instrumental in this context. libretexts.orgwikipedia.orgwikipedia.orgmycollegevcampus.combyjus.commasterorganicchemistry.com

The Sandmeyer reaction provides a pathway to introduce halides (chloro, bromo) and cyano groups onto the naphthalene ring system. wikipedia.orgbyjus.com By treating this compound with the corresponding copper(I) salt (CuCl, CuBr, or CuCN), the diazonium group is replaced by the respective nucleophile. wikipedia.org This method is a cornerstone for producing 2-halonaphthalenes and 2-cyanonaphthalene, which are themselves versatile intermediates for further functionalization.

Similarly, the Gomberg-Bachmann reaction offers a method for the arylation of the naphthalene core. wikipedia.orgmycollegevcampus.com This reaction involves the treatment of the diazonium salt with an aromatic compound, typically in a basic medium, leading to the formation of a biaryl system through a free-radical mechanism. wikipedia.orgnih.gov This allows for the synthesis of various 2-arylnaphthalenes.

The table below summarizes the types of functional groups that can be introduced onto the naphthalene core using this compound as a precursor.

Reaction NameReagentFunctional Group Introduced
Sandmeyer ReactionCopper(I) Chloride (CuCl)Chloro (-Cl)
Sandmeyer ReactionCopper(I) Bromide (CuBr)Bromo (-Br)
Sandmeyer ReactionCopper(I) Cyanide (CuCN)Cyano (-CN)
Gomberg-Bachmann ReactionAromatic Hydrocarbon (e.g., Benzene)Aryl (e.g., -C₆H₅)
Schiemann ReactionFluoroboric acid (HBF₄), heatFluoro (-F)
HydroxylationWater (H₂O), heatHydroxyl (-OH)

Synthesis of Biaryl and Heterobiaryl Systems

The synthesis of biaryl and heterobiaryl compounds is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. The Gomberg-Bachmann reaction, as mentioned earlier, provides a direct method for creating a C-C bond between the naphthalene-2-yl moiety and another aryl or heteroaryl ring. wikipedia.orgmycollegevcampus.com

For instance, reacting this compound with benzene (B151609) in the presence of a base would yield 2-phenylnaphthalene. The scope of this reaction can be extended to various other aromatic and heteroaromatic compounds, allowing for the synthesis of a diverse library of biaryl systems. While yields can sometimes be modest due to side reactions, the directness of this approach remains synthetically valuable. wikipedia.org

Role in Surface Functionalization and Nanomaterial Modification

The reactivity of diazonium salts extends beyond solution-phase synthesis to the modification of material surfaces. This allows for the tailoring of the physical and chemical properties of substrates for specific applications.

Covalent Grafting onto Substrates (e.g., Glassy Carbon, ITO)

This compound can be used to functionalize conductive and semiconductive surfaces, such as glassy carbon and indium tin oxide (ITO), through electrochemical reduction. nih.gov This process involves the electrochemical reduction of the diazonium group at the substrate surface, leading to the generation of a highly reactive naphthalene-2-yl radical. This radical then forms a covalent bond with the surface, resulting in a robust and stable organic layer.

The ability to covalently graft naphthalene moieties onto surfaces like glassy carbon can be utilized in the development of modified electrodes with specific electrochemical properties. For ITO, a transparent conductive oxide widely used in optoelectronic devices, surface functionalization with organic layers can alter its work function and improve the interface with organic semiconductor layers. nih.gov

Engineering of Interfacial Properties for Optoelectronic Devices

The functionalization of ITO surfaces with well-defined organic layers is a key strategy for enhancing the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. By modifying the ITO surface with a layer derived from this compound, it is possible to engineer the interfacial energy levels to facilitate more efficient charge injection from the anode into the organic semiconductor layer. princeton.eduresearchgate.net

The introduction of a naphthalene-based layer can reduce the energy barrier for hole injection, leading to lower operating voltages and improved device efficiency. The ability to tailor the electronic properties of the interface at the molecular level is a powerful tool in the design of next-generation organic electronic devices.

Development of Novel Azo Compounds for Research Applications

Azo coupling reactions are a classic and widely used method for the synthesis of azo compounds, which are known for their intense colors and are used as dyes and pigments. jchemrev.compsiberg.com this compound is an excellent electrophile in such reactions.

When reacted with electron-rich aromatic compounds, such as phenols and anilines, this compound forms highly conjugated azo dyes. A notable example is the coupling with 2-naphthol (B1666908) (beta-naphthol). libretexts.orgbiotechjournal.incuhk.edu.hk The reaction, typically carried out in an alkaline medium, yields a vibrant red azo dye. psiberg.comcuhk.edu.hk

The synthesis of a variety of novel azo compounds for research purposes can be achieved by coupling this compound with different aromatic partners. These new azo compounds can be investigated for a range of applications, including as pH indicators, nonlinear optical materials, and photosensitive materials. The specific properties of the resulting azo dye are determined by the nature of the coupling partner.

Coupling PartnerResulting Azo Compound ClassPotential Application
2-NaphtholNaphthyl-azo-naphtholDye, Pigment
Phenol (B47542)Naphthyl-azo-phenolpH Indicator
AnilineNaphthyl-azo-anilineDye, Research Chemical
Substituted Phenols/AnilinesFunctionalized Azo DyesAdvanced Materials

Intermediacy in the Synthesis of Complex Organic Scaffolds

The strategic importance of this compound lies in its capacity to introduce the naphthalene moiety into larger molecules and to facilitate the formation of key chemical bonds that are essential for building molecular complexity. This is primarily achieved through two major classes of reactions: the Sandmeyer reaction and the Gomberg-Bachmann reaction. These transformations allow for the conversion of the diazonium group into various substituents and for the creation of biaryl linkages, respectively.

The journey to these complex structures begins with the diazotization of 2-naphthylamine (B18577). This process, typically carried out in a cold aqueous acidic solution with sodium nitrite (B80452), converts the primary amine into the highly versatile diazonium salt. mnstate.edubyjus.com This intermediate is often not isolated and is used in situ due to its inherent instability. mnstate.edunih.gov

The Sandmeyer Reaction: A Gateway to Functionalized Naphthalenes

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the replacement of a diazonium group with a variety of nucleophiles, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org This reaction is instrumental in producing functionalized naphthalene derivatives that can then be elaborated into more complex structures. The general mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of a naphthyl radical and the liberation of nitrogen gas. This radical then reacts with the copper(II) species to yield the final product. wikipedia.org

A practical illustration of this is the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol. nih.gov In this multi-step synthesis, the initial amino-substituted naphthol undergoes sulfonation to protect and activate the ring for a subsequent Sandmeyer reaction. The resulting sulfonic acid derivative is then diazotized and treated with a mixture of copper(I) and copper(II) bromide to introduce the bromo substituent. The sulfonic acid group is then removed to yield the desired 5-bromo-2-naphthol. nih.gov This example highlights the strategic use of the Sandmeyer reaction in the regioselective synthesis of polysubstituted naphthalenes, which are important precursors for more complex molecules. nih.govnih.gov

The versatility of the Sandmeyer reaction extends to the introduction of other functionalities such as cyano groups, which are precursors to carboxylic acids and amides. For instance, the synthesis of benzonitriles via the Sandmeyer reaction is a key step in the production of various pharmaceuticals. wikipedia.org While a specific example for this compound leading to a complex scaffold in the provided search results is not detailed, the principle remains directly applicable.

Interactive Table: Sandmeyer Reactions of this compound Precursors
Starting MaterialReagentsProductYield (%)Reference
5-Amino-2-naphthol1. H₂SO₄; 2. NaNO₂, H₂SO₄, H₂O; 3. CuBr, CuBr₂, HBr, H₂O; 4. 20% aq. H₂SO₄5-Bromo-2-naphtholNot specified nih.gov
2-NaphthylamineNaNO₂, HCl, H₂O; then CuCl2-ChloronaphthaleneGeneral Reaction mnstate.edu
2-NaphthylamineNaNO₂, HCl, H₂O; then CuBr2-BromonaphthaleneGeneral Reaction mycollegevcampus.com
2-NaphthylamineNaNO₂, HCl, H₂O; then CuCN2-CyanonaphthaleneGeneral Reaction mycollegevcampus.com

The Gomberg-Bachmann Reaction: Forging Biaryl Linkages

The Gomberg-Bachmann reaction is a powerful method for the formation of a carbon-carbon bond between two aromatic rings, creating a biaryl scaffold. wikipedia.orgvedantu.com This reaction involves the treatment of an aryl diazonium salt with another aromatic compound, typically in a basic medium. nih.govwikipedia.org The reaction proceeds through an aryl radical intermediate, which then attacks the other aromatic ring. wikipedia.org

In the context of this compound, this reaction allows for the direct coupling of the naphthalene ring system to another aromatic or heteroaromatic moiety. While the yields of the classical Gomberg-Bachmann reaction can sometimes be modest due to side reactions, modern variations have been developed to improve its efficiency. wikipedia.org For example, the use of diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst can lead to better outcomes. wikipedia.org

The biaryl scaffolds produced through this reaction are prevalent in many natural products and biologically active molecules. chemistryviews.org For instance, a modified Gomberg-Bachmann reaction has been used to synthesize 2-aminobiphenyls from aryl diazotates and anilines under metal-free basic conditions. nih.govresearchgate.net This approach highlights the potential of using this compound to construct complex, sterically hindered biaryl systems that would be challenging to access through other means.

Interactive Table: Gomberg-Bachmann Reaction for Biaryl Synthesis
Diazonium ComponentArene ComponentProduct TypeKey FeaturesReference
This compoundBenzene2-PhenylnaphthaleneC-C bond formation between two aryl rings wikipedia.org
This compoundAnilineNaphthyl-substituted aminobiphenylFormation of complex aminobiaryl scaffolds nih.gov

Azo Coupling: Building Blocks for Functional Dyes and Heterocycles

While primarily known for the synthesis of azo dyes, the azo coupling reaction of this compound with activated aromatic compounds like β-naphthol can also be considered a stepping stone towards more complex structures. byjus.comnih.gov The resulting azo compounds, characterized by the -N=N- linkage, possess extended conjugated systems and are often colored. byjus.com These azo-naphthalene scaffolds can be further functionalized or incorporated into larger systems, such as novel heterocyclic compounds with potential pharmacological activities. nih.gov For example, azo dyes incorporating heterocyclic moieties have been synthesized and have shown enhanced properties compared to their simpler aromatic counterparts. nih.gov

Historical and Methodological Evolution in Diazonium Salt Research

Evolution of Structural Concepts for Diazonium Salts

The initial discovery of aromatic diazonium salts is credited to Peter Griess in 1858. wikipedia.org However, the true nature of their structure was a subject of considerable debate for several decades. Griess initially proposed a structure where two nitrogen atoms replaced two hydrogen atoms on the benzene (B151609) ring. nih.gov Later, in 1866, August Kekulé suggested that only one nitrogen atom was directly bonded to the aromatic ring. nih.gov

It was not until 1869 that the currently accepted structure, acknowledging the salt-like nature of the diazonium group, was proposed by Christian Wilhelm Blomstrand. nih.gov This linear structure, featuring a C-N⁺≡N linkage, was eventually confirmed by X-ray crystallography, which revealed a bond distance for the N⁺≡N group of 1.083 Å in benzenediazonium (B1195382) tetrafluoroborate (B81430), remarkably close to that of the dinitrogen molecule (N≡N). wikipedia.org This structure explains the high reactivity and utility of diazonium salts, as the diazonium group is an excellent leaving group, readily released as stable nitrogen gas. wikipedia.org

Landmark Discoveries in Diazonium Reaction Chemistry (e.g., Sandmeyer, Balz-Schiemann)

The synthetic power of diazonium salts was unlocked through the discovery of several key reactions, most notably the Sandmeyer and Balz-Schiemann reactions. These transformations provided reliable methods to replace the diazonium group with a wide variety of substituents, a task often difficult to achieve by other means.

The Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884, involves the use of copper(I) salts to catalyze the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or a cyano group (CN⁻). byjus.comwikipedia.org Sandmeyer's initial discovery was accidental; while attempting to synthesize phenylacetylene (B144264) from benzenediazonium chloride and copper(I) acetylide, he instead isolated chlorobenzene (B131634) as the main product. wikipedia.orggeeksforgeeks.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org A single electron transfer from the copper(I) catalyst to the diazonium ion generates an aryl radical and nitrogen gas. byjus.com This aryl radical then reacts with a copper(II) halide to yield the final aryl halide and regenerate the copper(I) catalyst. byjus.com

The Balz-Schiemann reaction , reported by German chemists Günther Balz and Günther Schiemann in 1927, provides a method for the synthesis of aryl fluorides. jk-sci.com This reaction involves the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄). testbook.combyjus.com The resulting diazonium tetrafluoroborate salt is often stable enough to be isolated and then decomposed by heat to yield the aryl fluoride, boron trifluoride, and nitrogen gas. jk-sci.comwikipedia.orgscientificupdate.com Unlike the Sandmeyer reaction, the Balz-Schiemann reaction is believed to proceed through the formation of an aryl cation. wikipedia.org

These reactions are highly versatile and can be applied to a wide range of aromatic amines, including 2-naphthylamine (B18577), the precursor to naphthalene-2-diazonium chloride, to introduce various functional groups onto the naphthalene (B1677914) ring system. libretexts.org For instance, the coupling of naphthalene-2-diazonium salts with phenols or other activated aromatic compounds is a common method for producing azo dyes. libretexts.orgchemguide.co.uklibretexts.org

Reaction Discoverer(s) Year Description Key Reagents
Sandmeyer Reaction Traugott Sandmeyer1884Converts aryl diazonium salts to aryl halides or cyanides. wikipedia.orgmasterorganicchemistry.comCopper(I) halides (CuCl, CuBr), Copper(I) cyanide (CuCN) wikipedia.org
Balz-Schiemann Reaction Günther Balz & Günther Schiemann1927Converts aryl diazonium salts to aryl fluorides. jk-sci.comFluoroboric acid (HBF₄), heat testbook.com

Impact of Diazonium Chemistry on Early Chemical Industry and Research Methodologies

The discovery and development of diazonium salt reactions had a profound and immediate impact on the burgeoning chemical industry of the late 19th and early 20th centuries, particularly in the synthesis of dyes. britannica.com The azo coupling reaction, where a diazonium salt reacts with an electron-rich aromatic compound like a phenol (B47542) or an aniline, proved to be a versatile method for creating a vast array of brightly colored azo dyes. unacademy.comwikipedia.org These dyes, such as Aniline Yellow and Manchester Brown, were among the first commercially successful synthetic colorants. nih.gov

The ability to create dyes with a wide spectrum of colors by simply varying the diazo and coupling components revolutionized the textile industry. britannica.comtaylorandfrancis.com For example, coupling this compound with 2-naphthol (B1666908) produces an intense orange-red azo dye. libretexts.orgchemguide.co.uk Beyond textiles, these dyes also found applications as microbiological stains. nih.gov The economic importance of these synthetic dyes spurred further research into diazonium chemistry, leading to a deeper understanding of aromatic substitution reactions and influencing the development of synthetic organic chemistry as a whole. scienceinfo.com

Recent Resurgence and Modernization of Diazonium Salt Utilization in Research

While the classical applications of diazonium salts in dye synthesis and fundamental organic transformations remain important, recent decades have witnessed a significant resurgence in their use in more advanced and diverse fields of research. researchgate.netsci-hub.seacs.org This renaissance is driven by the unique reactivity of diazonium salts, which allows for their application in materials science, nanotechnology, and complex organic synthesis. numberanalytics.com

Modern research has expanded the scope of diazonium chemistry in several key areas:

Surface Modification and Functionalization: Diazonium salts are now widely used to modify the surfaces of various materials, including metals, semiconductors, and carbon-based materials like graphene. taylorandfrancis.comnumberanalytics.com The reduction of a diazonium salt generates a highly reactive aryl radical that can form a covalent bond with the surface, allowing for the precise tailoring of surface properties such as corrosion resistance, biocompatibility, and conductivity. numberanalytics.com

Advanced Materials and Coatings: This surface modification capability has been harnessed to develop new materials and coatings. For example, grafting conductive polymers or nanoparticles onto surfaces using diazonium chemistry can create electrodes and other conductive materials. numberanalytics.com This has found applications in energy storage and conversion technologies, such as improving the stability and efficiency of battery electrodes and solar cells. numberanalytics.com

Catalysis: Diazonium salts are being employed in the design of heterogeneous catalysts. mdpi.com They can be used to graft catalytic species onto a solid support, creating stable and reusable catalysts. mdpi.com

Modern Synthetic Methodologies: There is ongoing development of new synthetic methods utilizing diazonium salts. These include milder and more efficient reaction conditions, such as catalyst-free and electrochemical methods. numberanalytics.comrsc.org Electrochemical reduction of diazonium salts offers a green and sustainable approach to generating reactive intermediates for various functionalizations. rsc.org Furthermore, modern variations of classic reactions, like Sandmeyer-type trifluoromethylations, are providing access to valuable building blocks for pharmaceuticals and agrochemicals, as the trifluoromethyl group can enhance properties like metabolic stability and bioavailability. wikipedia.org

This renewed interest underscores the enduring versatility of diazonium salts, transitioning them from historical reagents to key players in cutting-edge scientific research. researchgate.netrsc.org

Q & A

Q. What are the key considerations for synthesizing naphthalene-2-diazonium chloride in the lab?

this compound is typically synthesized via diazotization of 2-naphthylamine under acidic conditions. A critical step involves maintaining temperatures below 5°C to prevent premature decomposition of the diazonium intermediate. Methodological guidance can be adapted from analogous procedures for aryl diazonium salts, such as using HCl/NaNO₂ in aqueous media . Ensure strict control of stoichiometry (e.g., 1:1 molar ratio of amine to nitrous acid) and monitor reaction progress via thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Stability is influenced by temperature, pH, and light exposure. For short-term storage, keep the compound at 0–6°C in anhydrous solvents like dimethylformamide (DMF) to minimize hydrolysis . Use UV-Vis spectroscopy to track decomposition (e.g., absorbance peaks at 300–400 nm for diazonium salts). For thermal stability, conduct thermogravimetric analysis (TGA) to identify decomposition thresholds, which typically occur above 60°C .

Q. What are the primary toxicological risks associated with handling this compound?

The compound exhibits genotoxic and irritant properties. Follow protocols for handling carcinogens, including fume hood use and PPE (gloves, goggles). Acute toxicity studies on analogous naphthalene derivatives suggest potential respiratory and dermal hazards . Mitigate risks by substituting volatile solvents (e.g., ethyl acetate) with less toxic alternatives during synthesis .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Discrepancies in reaction yields (e.g., Sandmeyer vs. Suzuki coupling) often stem from competing decomposition pathways. Optimize conditions by:

  • Screening transition-metal catalysts (e.g., Cu(I) vs. Pd(0)) to favor coupling over aryl radical formation.
  • Adjusting solvent polarity (e.g., DMF for polar intermediates, toluene for hydrophobic systems).
  • Incorporating stabilizing agents like crown ethers to reduce diazonium salt degradation .

Q. What methodologies are recommended for analyzing the environmental persistence of this compound derivatives?

Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) to detect trace degradation products in simulated environmental matrices (e.g., water, soil). Studies on methylnaphthalenes indicate half-lives <7 days in aerobic conditions but prolonged persistence in anaerobic environments . Apply quantum chemical calculations (DFT) to predict hydrolysis pathways and identify persistent intermediates .

Q. How can researchers design experiments to elucidate the role of this compound in photoactive materials?

Investigate its photoresponsive behavior using:

  • Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
  • X-ray crystallography to correlate molecular packing with photodecomposition rates.
  • Electrochemical impedance spectroscopy (EIS) to assess charge-transfer efficiency in hybrid materials .

Methodological Tables

Q. Table 1. Comparative Stability of Naphthalene Derivatives

CompoundDecomposition Temp (°C)Recommended Storage ConditionsSource
This compound>60 (TGA onset)0–6°C in anhydrous DMF
2-Naphthoyl chloride74–78 (mp)Dry, inert atmosphere

Q. Table 2. Key Spectral Data for Characterization

TechniqueDiagnostic FeaturesApplication Example
UV-Visλ_max ≈ 350 nm (diazonium absorption)Purity assessment
FT-IRN≡N stretch at 2200–2300 cm⁻¹Functional group verification

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